4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile
Description
Contextualization within Pyrrole (B145914) and Pyridine (B92270) Heterocyclic Chemistry
The foundational components of 4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile are the pyrrole and pyridine rings, both of which are fundamental five- and six-membered aromatic heterocycles, respectively.
Pyrrole Chemistry: Pyrrole is a five-membered aromatic heterocycle with the chemical formula C4H4NH. slideshare.net Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen atom's lone pair) across the planar ring. uomus.edu.iq This delocalization makes the pyrrole ring electron-rich and more reactive than benzene (B151609) towards electrophilic substitution. uomus.edu.iq Pyrrole and its derivatives are key components in a multitude of natural products, including heme, chlorophyll, and vitamin B12. researchgate.netmdpi.com The pyrrole scaffold is a common feature in many biologically active compounds and is utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds. researchgate.netscispace.com
Pyridine Chemistry: Pyridine (C5H5N) is a six-membered heteroaromatic compound, structurally analogous to benzene but with one CH group replaced by a nitrogen atom. nih.gov This nitrogen atom imparts basicity and polarity to the molecule. rsc.org Unlike the electron-rich pyrrole, the pyridine ring is electron-deficient. This property makes it less susceptible to electrophilic substitution than benzene but facilitates nucleophilic substitution. rsc.org The nitrogen atom's lone pair can participate in hydrogen bonding, which significantly influences the pharmacokinetic properties of pyridine-containing drugs. rsc.org Pyridine scaffolds are prevalent in numerous FDA-approved drugs, natural products like alkaloids, and vitamins. nih.govrsc.orgrsc.org
Table 1: Comparative Properties of Pyrrole and Pyridine
| Property | Pyrrole | Pyridine |
|---|---|---|
| Chemical Formula | C4H5N wikipedia.org | C5H5N nih.gov |
| Molar Mass | 67.09 g/mol chemeo.com | 79.10 g/mol |
| Appearance | Colorless volatile liquid wikipedia.org | Colorless liquid |
| Boiling Point | 131 °C chemicalbook.com | 115 °C |
| Basicity (pKa of conjugate acid) | -3.8 wikipedia.org | 5.25 |
| Dipole Moment | 1.58 D wikipedia.org | 2.2 D |
| Aromaticity | Aromatic (6 π-electrons) slideshare.net | Aromatic (6 π-electrons) nih.gov |
| Reactivity | Electron-rich, prone to electrophilic substitution uomus.edu.iq | Electron-deficient, prone to nucleophilic substitution rsc.org |
Significance of Pyrrole-Pyridine Hybrid Scaffolds in Modern Organic Synthesis and Materials Science
The fusion of pyrrole and pyridine rings into a single molecular framework, as seen in this compound, creates a "privileged scaffold." This term refers to molecular structures that can bind to multiple biological targets, making them valuable in drug discovery. researchgate.net The combination of an electron-rich pyrrole unit and an electron-deficient pyridine unit results in unique electronic and chemical properties.
In modern organic synthesis , these hybrid scaffolds serve as versatile building blocks for more complex molecules. The distinct reactivity of each ring allows for selective chemical modifications. Synthetic chemists have developed various methods to construct these frameworks, including multi-component reactions and cross-coupling strategies like the Suzuki coupling, to create libraries of diverse compounds for screening. nih.govntu.edu.sgscielo.org.mx
In materials science , the unique electronic characteristics of pyrrole-pyridine hybrids are highly advantageous. They are investigated for applications in:
Conducting Polymers: Pyrrole itself can be polymerized to form conductive materials. Incorporating pyridine units can modulate the electronic properties of these polymers. mdpi.com
Organic Electronics: The tunable energy levels of these scaffolds make them suitable for use in organic light-emitting diodes (OLEDs) and polymer solar cells. For instance, polymers based on diketopyrrolopyrrole (DPP) capped with pyridine have been synthesized and used as electron donors in efficient polymer solar cells. rsc.org
Biomaterials: Scaffolds coated with pyrrole-based polymers are being explored for neural tissue engineering, as they can support cell survival and proliferation. mdpi.com
Current Research Trends and Future Perspectives for the Compound Class
Research into pyrrole-pyridine derivatives and related structures is vibrant and expanding, with a significant focus on therapeutic applications and advanced materials.
A prominent trend is the design of these compounds as kinase inhibitors . Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrrole-pyridine scaffold is an effective template for developing inhibitors of specific kinases, such as Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com Molecular hybridization and scaffold hopping are key strategies employed to optimize the binding affinity and selectivity of these inhibitors. mdpi.comnih.gov
Another emerging area is the development of STING (stimulator of interferon genes) receptor agonists . The STING pathway is a critical component of the innate immune system, and its activation shows promise for cancer immunotherapy. A series of 1H-pyrrole-3-carbonitrile derivatives has recently been identified as potential STING agonists, demonstrating the therapeutic potential of this specific chemical class. researchgate.net
Future perspectives for this compound class are promising. Research is expected to continue focusing on:
Medicinal Chemistry: Optimization of existing scaffolds to create more potent and selective drugs for various diseases, including cancer, inflammatory conditions, and infectious diseases. chemijournal.commdpi.combohrium.com
Catalysis: The use of pyrrole-pyridine structures as ligands for transition metal catalysts in organic synthesis. nih.gov
Advanced Materials: The development of novel polymers and small molecules for applications in electronics, sensing, and energy conversion, leveraging the unique photophysical properties of the pyrrole-pyridine core.
The continued exploration of new synthetic methodologies will be crucial for accessing novel derivatives and expanding the chemical space available for both biological screening and materials development. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
87388-66-7 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-pyridin-3-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-4-9-6-13-7-10(9)8-2-1-3-12-5-8/h1-3,5-7,13H |
InChI Key |
KWOATYWYEOGBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyridin 3 Yl 1h Pyrrole 3 Carbonitrile and Analogous Systems
Established Pyrrole (B145914) Synthesis Approaches and Their Adaptations
The construction of the pyrrole ring can be achieved through a variety of well-established synthetic routes. These methods, often named after their discoverers, provide a versatile toolkit for accessing a wide range of substituted pyrroles. Their adaptation for the synthesis of 4-heteroaryl pyrroles, such as the target compound, is a key consideration.
Knorr Pyrrole Synthesis and its Mechanistic Insights
The Knorr pyrrole synthesis is a robust method involving the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, typically a β-ketoester. wikipedia.org The reaction is generally catalyzed by acid and proceeds at room temperature or with gentle heating.
Mechanism: The synthesis initiates with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org A crucial aspect of the Knorr synthesis is the in situ preparation of the α-amino-ketone, which is prone to self-condensation. This is commonly achieved by the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org
Adaptation for Pyridinyl-Pyrroles: To synthesize a 4-(pyridin-3-yl) substituted pyrrole via the Knorr method, one would require a β-ketoester or a similar active methylene compound bearing the pyridin-3-yl moiety at the β-position. For instance, the reaction of ethyl 3-oxo-3-(pyridin-3-yl)propanoate with an α-amino-ketone could potentially yield the desired scaffold.
| Reactant 1 | Reactant 2 | Conditions | Product |
| α-Amino-ketone | β-Ketoester with active methylene | Zinc, Acetic Acid, Room Temperature | Substituted Pyrrole |
This table represents a generalized Knorr pyrrole synthesis scheme.
Paal-Knorr Condensation and Scope for Derivatization
The Paal-Knorr synthesis is arguably one of the most straightforward and widely used methods for pyrrole synthesis. It involves the cyclocondensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.org The reaction is typically carried out under acidic conditions, which facilitate the cyclization and subsequent dehydration. alfa-chemistry.com
Mechanism: The reaction proceeds through the formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to furnish the pyrrole. wikipedia.org
Scope and Derivatization: The versatility of the Paal-Knorr synthesis lies in the accessibility of various 1,4-dicarbonyl compounds and the wide range of amines that can be employed, including ammonia, primary aliphatic and aromatic amines, and hydrazines. wikipedia.orgrgmcet.edu.in This allows for extensive derivatization at the N1-position. For the synthesis of a 4-(pyridin-3-yl)pyrrole, a 1-(pyridin-3-yl)-1,4-dicarbonyl compound would be the key starting material. The reaction conditions are generally mild, although sometimes require elevated temperatures. rgmcet.edu.in
| 1,4-Dicarbonyl Precursor | Amine Source | Conditions | Product |
| Hexane-2,5-dione | 2-Pyridinylamine | Acetic Acid, Reflux | 1-(Pyridin-2-yl)-2,5-dimethyl-1H-pyrrole |
| 1-Phenylbutane-1,4-dione | Ammonium Acetate | Acetic Acid, Reflux | 2-Methyl-5-phenyl-1H-pyrrole |
This table provides examples of the Paal-Knorr synthesis leading to substituted pyrroles.
Hantzsch Pyrrole Synthesis and Multi-component Variations
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org This method provides a direct route to polysubstituted pyrroles.
Mechanism: The currently accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the final pyrrole product. wikipedia.org
Multi-component Variations: The Hantzsch synthesis is well-suited for multi-component variations, where the three components (β-ketoester, α-haloketone, and amine) are reacted in a single pot. quimicaorganica.org This approach enhances the efficiency and atom economy of the synthesis. To apply this to the synthesis of the target molecule, a β-ketoester containing the pyridin-3-yl group or a pyridin-3-yl substituted α-haloketone could be envisioned as a starting material.
| β-Ketoester | α-Haloketone | Amine | Product |
| Ethyl acetoacetate | Chloroacetone | Ammonia | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate |
| Ethyl benzoylacetate | Phenacyl bromide | Benzylamine | Ethyl 1-benzyl-2,5-diphenyl-1H-pyrrole-3-carboxylate |
This table illustrates the versatility of the Hantzsch pyrrole synthesis.
Barton-Zard and Van Leusen Cycloaddition Strategies
The Barton-Zard and Van Leusen reactions are powerful methods for pyrrole synthesis that proceed via cycloaddition pathways.
The Barton-Zard reaction involves the condensation of a nitroalkene with an α-isocyanide (typically an isocyanoacetate) in the presence of a base. wikipedia.org The mechanism involves a Michael addition of the deprotonated isocyanide to the nitroalkene, followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to the aromatic pyrrole. wikipedia.org This method allows for the synthesis of a wide range of substituted pyrroles, and the nitroalkene can be aromatic or heteroaromatic. wikipedia.org
The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an electron-deficient alkene (a Michael acceptor) in the presence of a base. nih.gov The reaction proceeds via a Michael addition of the deprotonated TosMIC, followed by a [3+2] cycloaddition and subsequent elimination of p-toluenesulfinic acid to form the pyrrole ring. nih.gov This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles. The synthesis of 3-aroyl-4-heteroarylpyrrole derivatives has been successfully achieved using this method, highlighting its applicability for preparing compounds analogous to 4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile. mdpi.com
| Reaction | Key Reagents | Key Intermediate |
| Barton-Zard | Nitroalkene, α-Isocyanide, Base | Nitronate adduct |
| Van Leusen | Tosylmethyl isocyanide (TosMIC), Michael acceptor, Base | Tosyl-dihydropyrrole |
This table summarizes the key features of the Barton-Zard and Van Leusen pyrrole syntheses.
Piloty-Robinson Pyrrole Synthesis and its Modern Applications
The Piloty-Robinson pyrrole synthesis is a classical method that involves the reaction of two equivalents of an aldehyde or ketone with hydrazine, followed by a drugfuture.comdrugfuture.com-sigmatropic rearrangement of the resulting azine in the presence of an acid catalyst at high temperatures.
Mechanism: The reaction begins with the formation of an azine from the carbonyl compound and hydrazine. Upon heating with an acid catalyst, the azine undergoes a tautomerization to a divinylhydrazine, which then undergoes a drugfuture.comdrugfuture.com-sigmatropic rearrangement. The resulting intermediate then cyclizes and aromatizes to yield the pyrrole.
Modern Applications: While a classical reaction, modern adaptations have improved its utility. For instance, the use of microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net This method is particularly well-suited for the synthesis of symmetrically substituted pyrroles. The synthesis of a 4-(pyridin-3-yl)pyrrole would require a starting aldehyde or ketone bearing the pyridin-3-yl moiety.
Installation of the Pyrrole-3-carbonitrile Moiety
The introduction of a carbonitrile group at the 3-position of the pyrrole ring is a crucial step in the synthesis of the target compound. This can be achieved either by incorporating the nitrile group during the ring-forming reaction or by cyanating a pre-formed pyrrole ring.
Several multicomponent reactions have been developed for the direct synthesis of pyrrole-3-carbonitriles. For instance, an efficient and eco-friendly protocol for the synthesis of diverse 4,5-substituted 1H-pyrrole-3-carbonitriles has been developed using recyclable heterogeneous catalysts. researchgate.net Another approach involves the reaction of carbonyl derivatives of acetylene (B1199291) with 3,3-diaminoacrylonitriles. nih.gov
Alternatively, the cyanation of a pre-formed 4-(pyridin-3-yl)-1H-pyrrole can be accomplished. Electrophilic cyanating agents can be employed, although the electron-rich nature of the pyrrole ring can lead to issues with regioselectivity and polysubstitution. A more controlled approach involves the use of reagents like chlorosulfonyl isocyanate (CSI), which has been shown to effectively cyanate (B1221674) pyrroles, even those with electron-withdrawing groups. researchgate.net The reaction with CSI initially forms an N-chlorosulfonyl amide, which is then readily converted to the nitrile. researchgate.net Palladium-catalyzed cyanation of a halogenated 4-(pyridin-3-yl)-1H-pyrrole precursor is another viable modern synthetic strategy. acs.org
Other methods for introducing the nitrile group that could be adapted include the Gewald reaction, which synthesizes 2-aminothiophenes but shares principles with multicomponent syntheses that could be tailored for pyrroles, and the Thorpe-Ziegler cyclization of dinitriles. wikipedia.orgwikipedia.org
| Method | Description |
| Multicomponent Reactions | Direct synthesis of the pyrrole-3-carbonitrile core from simple precursors in a one-pot reaction. |
| Cyanation with CSI | Electrophilic cyanation of a pre-formed pyrrole ring using chlorosulfonyl isocyanate. |
| Palladium-Catalyzed Cyanation | Cross-coupling reaction of a halo-pyrrole with a cyanide source. |
| Thorpe-Ziegler Cyclization | Intramolecular condensation of a dinitrile precursor to form a cyclic enamino-nitrile. |
This table outlines various strategies for the installation of the pyrrole-3-carbonitrile moiety.
Direct Cyanation Reactions on Pyrrole Scaffolds
Direct cyanation of a pre-formed pyrrole ring that already bears the pyridine (B92270) substituent is a straightforward approach to introduce the carbonitrile group. This method relies on the electrophilic substitution at the C3 position of the pyrrole ring.
One of the effective reagents for this transformation is chlorosulfonyl isocyanate (CSI). researchgate.net CSI reacts with pyrroles, even those with electron-withdrawing groups, to form an N-chlorosulfonyl amide intermediate. researchgate.net This intermediate can then be readily converted to the corresponding nitrile. The reaction's success often depends on the strategic use of electron-withdrawing groups at the 2-position of the pyrrole to direct the cyanation to the desired 4-position. researchgate.net
Table 1: Reagents for Direct Cyanation of Pyrrole Scaffolds
| Reagent | Description | Reference |
| Chlorosulfonyl Isocyanate (CSI) | Reacts with substituted pyrroles to form an intermediate that is converted to the nitrile. researchgate.net | researchgate.net |
| Trimethylsilyl (B98337) cyanide (TMSCN) | Used in conjunction with an activating agent for the direct C-H cyanation of heterocyclic systems. mdpi.com | mdpi.comresearchgate.net |
It is important to note that the regioselectivity of direct cyanation can be influenced by the existing substituents on the pyrrole ring. Careful selection of the cyanating agent and reaction conditions is crucial to achieve the desired isomer.
Cyclization Reactions Incorporating the Carbonitrile Group
An alternative and widely used strategy involves the construction of the pyrrole ring itself from precursors that already contain the carbonitrile group. This approach offers excellent control over the final substitution pattern of the pyrrole.
A common method is the reaction of α-amino ketones with compounds containing an active methylene group adjacent to a nitrile. For example, the reaction of an appropriately substituted aminoketone with malononitrile (B47326) or its derivatives can lead to the formation of a substituted pyrrole-3-carbonitrile.
Another approach involves the reaction of 3,3-diaminoacrylonitriles with acetylenic compounds. The direction and outcome of this reaction are highly dependent on the structure of both the acetylene and the diaminoacrylonitrile, but it can be a powerful tool for constructing highly functionalized pyrroles. nih.gov
Furthermore, an efficient and environmentally friendly protocol for the synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles has been developed using recyclable heterogeneous catalysts like HZSM-5 and Pd/C, achieving high yields. researchgate.net
Table 2: Examples of Cyclization Reactions for Pyrrole-3-carbonitrile Synthesis
| Reactants | Reaction Type | Key Features | Reference |
| α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines | Three-component reaction | A concise, one-pot synthesis of the pyrrole framework. ntu.edu.sgnih.gov | ntu.edu.sgnih.gov |
| Azomethine ylides and olefins | Diverse cyclization | Synthesis of novel pyrrole derivatives from pyridinium (B92312) ylide and olefins. nih.gov | nih.gov |
| 3,3-Diaminoacrylonitriles and Acetylenes | Cycloaddition | The reaction's direction depends on the structure of both reactants. nih.gov | nih.gov |
| Intramolecular Annulation | Heterogeneous catalysis | Utilizes HZSM-5 and Pd/C for an eco-friendly synthesis with high yields. researchgate.net | researchgate.net |
Multi-component Reaction Design for Carbonitrile Introduction
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. orientjchem.orgorientjchem.orgresearchgate.net This approach is particularly valuable for creating libraries of compounds for drug discovery and materials science. researchgate.net
For the synthesis of pyrrole-3-carbonitriles, MCRs can be designed to incorporate the carbonitrile functionality directly into the final product. For instance, a one-pot reaction involving an α-hydroxyketone, 3-oxobutanenitrile, and an aniline (B41778) derivative can yield highly substituted pyrrole-3-carbonitriles. ntu.edu.sgnih.gov This method is advantageous due to its operational simplicity, atom economy, and the ability to generate diverse structures by varying the starting materials. orientjchem.orgorientjchem.org
Several MCRs have been developed for pyrrole synthesis, some of which can be adapted for the introduction of a carbonitrile group. These often involve domino reactions where multiple bonds are formed in a single synthetic operation. nih.gov
Table 3: Multi-component Reactions for Pyrrole Synthesis
| Reaction Type | Starting Materials | Key Advantages | Reference |
| Three-component | α-Hydroxyketones, Oxoacetonitriles, Anilines | Simple, concise, allows for the creation of diverse libraries. ntu.edu.sgnih.gov | ntu.edu.sgnih.gov |
| Four-component | Hydrazine, Isatin, Dimethyl acetylenedicarboxylate, Malononitrile | Cost-effective and readily available materials. | orientjchem.org |
| Tandem Three-component | Various | Can lead to the formation of diverse pyrrole derivatives. nih.gov | nih.gov |
Strategies for Pyridine Ring Incorporation
The introduction of the pyridine ring at the C4 position of the pyrrole is a key step in the synthesis of this compound. This can be achieved through various carbon-carbon bond-forming reactions or by constructing the pyrrole ring with a pre-attached pyridine moiety.
Carbon-Carbon Bond Formation with Pyridine Precursors
Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds between aromatic rings. A common strategy involves the coupling of a 4-halopyrrole derivative with a pyridine-containing organometallic reagent, or vice versa.
The Suzuki coupling reaction, which utilizes a boronic acid or ester and a palladium catalyst, is a widely employed method. beilstein-journals.orgnih.gov For example, a 4-bromopyrrole-3-carbonitrile can be coupled with pyridine-3-boronic acid to yield the desired product. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. An in situ method for generating the boronic acid has also been reported, which can simplify the synthetic procedure. beilstein-journals.orgnih.gov
Regioselective Functionalization of Pyridine for Pyrrole Linkage
The direct functionalization of the pyridine ring at a specific position is essential for its subsequent linkage to the pyrrole core. eurekaselect.com The inherent electronic properties of pyridine can make regioselective functionalization challenging. researchgate.net
Directed metalation, using organolithium or other strong bases, can be employed to deprotonate the pyridine ring at a specific position, which can then be reacted with an electrophile. znaturforsch.com Halogen-metal exchange reactions provide another route to functionalized pyridines that can be used in cross-coupling reactions. znaturforsch.com
Recent advances have also focused on C-H activation methods, which allow for the direct formation of carbon-carbon bonds without the need for pre-functionalized starting materials. nih.gov These methods are often catalyzed by transition metals and can offer high regioselectivity. eurekaselect.comnih.gov
Table 4: Methods for Regioselective Pyridine Functionalization
| Method | Description | Key Features | Reference |
| Directed Metalation | Deprotonation with strong bases followed by reaction with an electrophile. | Achieves regioselectivity through the use of directing groups. znaturforsch.com | znaturforsch.com |
| Halogen/Metal Exchange | Exchange of a halogen atom for a metal, creating a nucleophilic site. | Useful for preparing organometallic pyridine reagents. znaturforsch.com | znaturforsch.com |
| C-H Activation | Direct functionalization of C-H bonds, often with transition metal catalysts. | Atom-economical and avoids pre-functionalization steps. nih.gov | eurekaselect.comnih.gov |
| Heterocyclic Phosphonium Salts | Transformation of C-H bonds into C-PPh3+ groups for subsequent conversion. | Effective on complex pyridines and pharmaceutical molecules. acs.org | acs.org |
Ring Expansion Reactions from Pyrrole to Pyridine
While less common for this specific target, ring expansion reactions represent an intriguing synthetic strategy. In this approach, a pyrrole ring is converted into a pyridine ring.
One method involves the reaction of pyrrole with a methylidyne radical (CH), which can lead to the formation of pyridine through cycloaddition or insertion, followed by H-atom elimination. nih.govresearchgate.net Another approach involves treating pyrrole with sodium methoxide (B1231860) and methylene iodide, which can also induce ring expansion to form pyridine. uop.edu.pk A catalytic process using methanol (B129727) and an acidic refractory oxide catalyst has also been developed for expanding the pyrrole ring to a pyridine ring. google.com
These methods are generally more applicable for the synthesis of pyridine itself or simple substituted pyridines and may require significant adaptation for the synthesis of a complex molecule like this compound.
Advanced and Sustainable Synthetic Protocols for this compound and Analogous Systems
The development of sophisticated and environmentally conscious synthetic strategies for producing complex heterocyclic structures like this compound is a focal point of contemporary organic chemistry. These advanced methods aim to enhance efficiency, selectivity, and sustainability by employing novel catalytic systems and reaction conditions.
Metal-Catalyzed Syntheses of Pyrrole-Pyridine Linkages
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of bi-heterocyclic systems, including pyrrole-pyridine linkages. Catalysts based on palladium, copper, ruthenium, and iron have been extensively explored for their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the desired molecular framework.
Palladium-catalyzed reactions, such as the Suzuki and Narasaka-Heck reactions, are widely used for creating C-C bonds between aromatic rings. For instance, the Suzuki coupling can be employed to link a pyrrole boronic acid derivative with a halogenated pyridine, or vice versa, to form the pyrrole-pyridine core. The Narasaka-Heck reaction provides an efficient pathway to synthesize pyrroles, which can be further functionalized to incorporate a pyridine substituent.
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods. Ullmann-type reactions, catalyzed by copper, are effective for forming C-N bonds, which can be a key step in constructing the pyrrole ring. Copper hydride (CuH)-catalyzed coupling of enynes and nitriles has also emerged as a potent method for synthesizing polysubstituted pyrroles.
Ruthenium and iron catalysts are also gaining prominence due to their unique reactivity and sustainability. Ruthenium complexes have been shown to catalyze the synthesis of polysubstituted pyrroles through intramolecular cyclization processes. Iron-catalyzed cascade reactions provide a green and efficient route to pyrroles from readily available starting materials like nitroarenes.
Table 1: Comparison of Metal Catalysts in Pyrrole-Pyridine Synthesis
| Catalyst Type | Key Reactions | Advantages | Representative Substrates |
|---|---|---|---|
| Palladium | Suzuki Coupling, Narasaka-Heck | High efficiency and functional group tolerance | Pyrrole boronic acids, Halogenated pyridines, γ,δ-unsaturated oxime esters |
| Copper | Ullmann-type Coupling, Enyne-Nitrile Coupling | Cost-effective, versatile for C-N and C-C bond formation | Amines, Bromoenones, Enynes, Nitriles |
| Ruthenium | Intramolecular Cyclization | Unique reactivity for complex pyrroles | Conjugated iminotrienes |
| Iron | Cascade Reactions (Reduction/Condensation) | Sustainable, uses abundant and non-toxic metal | Nitroarenes, 1,4-dicarbonyl compounds |
Organocatalytic Approaches in Pyrrole-Pyridine Assembly
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative that often provides high levels of stereoselectivity and functional group tolerance under mild reaction conditions. For the assembly of pyrrole-pyridine systems, organocatalysts can facilitate key bond-forming reactions through various activation modes.
Proline and its derivatives are versatile organocatalysts capable of activating substrates through both enamine and iminium ion intermediates. In the context of pyrrole synthesis, proline can catalyze the Paal-Knorr reaction by activating dicarbonyl compounds for condensation with amines. This approach is particularly attractive due to the low toxicity, availability, and low cost of proline.
N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that can be utilized in pyrrole synthesis. NHCs can mediate the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, to form the 1,4-dicarbonyl precursor required for the Paal-Knorr synthesis of pyrroles.
Table 2: Organocatalytic Strategies for Pyrrole Synthesis
| Organocatalyst | Reaction Type | Activation Mode | Key Intermediates |
|---|---|---|---|
| Proline | Paal-Knorr Condensation | Enamine/Iminium Catalysis | Activated dicarbonyl compounds |
| N-Heterocyclic Carbenes (NHCs) | Stetter Reaction followed by Paal-Knorr | Umpolung (polarity reversal) | Breslow intermediate, 1,4-dicarbonyl compounds |
Photochemical and Electrochemical Synthesis Techniques
Photochemical and electrochemical methods represent cutting-edge approaches in organic synthesis, utilizing light or electrical energy, respectively, to drive chemical reactions. These techniques often proceed under mild conditions and can provide access to unique reactivity patterns that are not achievable through traditional thermal methods.
Visible-light photoredox catalysis has become a powerful tool for the formation of C-C and C-heteroatom bonds. In the synthesis of pyrrole-pyridine systems, a photoredox catalyst, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. These radicals can then engage in cyclization or cross-coupling reactions to construct the desired heterocyclic core. For example, photoredox-mediated radical/polar crossover processes have been used to construct saturated nitrogen heterocycles.
Electrochemical synthesis offers a green and sustainable alternative to conventional methods by replacing chemical oxidants and reductants with electricity. Electro-organic synthesis can be used to generate reactive intermediates, such as radical cations, which can then undergo intramolecular cyclization to form heterocyclic rings. This approach is conducted under mild conditions and often uses environmentally friendly solvents.
Table 3: Photochemical and Electrochemical Synthesis Highlights
| Technique | Energy Source | Key Principle | Advantages |
|---|---|---|---|
| Photoredox Catalysis | Visible Light | Single-Electron Transfer (SET) | Mild conditions, unique reactivity, access to radical intermediates |
| Electrochemical Synthesis | Electricity | Anodic Oxidation / Cathodic Reduction | Sustainable, avoids chemical oxidants/reductants, high selectivity |
Solvent-Free and Green Chemistry Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols that minimize or eliminate the use of hazardous solvents and reagents. These methodologies not only reduce the environmental impact of chemical synthesis but also often lead to improved efficiency and simplified purification procedures.
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. By using microwave irradiation, reaction times can be significantly reduced from hours to minutes, often with improved yields. This technique has been successfully applied to the synthesis of N-substituted pyrroles under solvent-free conditions.
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers another solvent-free approach to chemical synthesis. This technique is particularly advantageous for its simplicity, high efficiency, and minimal waste generation. The van Leusen pyrrole synthesis, for example, has been adapted to mechanochemical conditions to produce 3,4-disubstituted pyrroles in good yields.
The use of benign solvents, such as water or ethanol (B145695), and the development of solvent-free reaction conditions are central tenets of green chemistry. These approaches not only reduce the environmental footprint of pyridine and pyrrole synthesis but also contribute to safer and more economical chemical processes.
Table 4: Green Chemistry Approaches to Pyrrole-Pyridine Synthesis
| Methodology | Key Feature | Advantages | Example Application |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating | Reduced reaction times, improved yields | Iodine-catalyzed synthesis of N-substituted pyrroles |
| Mechanochemistry (Ball Milling) | Solvent-free, mechanical force | High efficiency, minimal waste, simple work-up | van Leusen pyrrole synthesis |
| Use of Green Solvents | Replacement of hazardous solvents | Reduced environmental impact, improved safety | Reactions in water or ethanol |
Reactivity and Transformational Chemistry of 4 Pyridin 3 Yl 1h Pyrrole 3 Carbonitrile Scaffolds
Chemical Reactivity of the Pyrrole (B145914) Ring
The pyrrole ring in 4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile is characterized by its π-excessive nature, which typically makes it highly reactive toward electrophiles. However, the presence of the electron-withdrawing nitrile group at the C-3 position and the pyridin-3-yl substituent at the C-4 position significantly influences its standard reactivity patterns.
Electrophilic Aromatic Substitution Patterns
Pyrrole is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions, with a strong preference for substitution at the C-2 (α) position. uobaghdad.edu.iqonlineorganicchemistrytutor.com This preference is due to the formation of a more stable carbocation intermediate, which can be stabilized by three resonance structures. uobaghdad.edu.iqonlineorganicchemistrytutor.com
For this compound, the available positions for electrophilic attack are C-2 and C-5. The nitrile and pyridine (B92270) substituents are deactivating groups, which reduce the electron density of the pyrrole ring and make electrophilic substitution more difficult than in simple pyrroles. uobaghdad.edu.iq Between the two available positions, electrophilic attack is predicted to occur preferentially at the C-5 position. The C-2 position is electronically deactivated by the adjacent C-3 carbonitrile group. Therefore, the C-5 position remains the most nucleophilic site for electrophilic attack. Milder reagents and conditions are typically required for such reactions on pyrrole rings to avoid polymerization, which can be induced by strong acids. uobaghdad.edu.iq
| Reaction | Typical Reagent | Predicted Major Product | Comments |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile | Milder halogenating agents are preferred to avoid side reactions. |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 5-Nitro-4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile | Strongly acidic nitrating mixtures (HNO₃/H₂SO₄) would likely cause polymerization. uobaghdad.edu.iq |
| Acylation | Acetic anhydride (B1165640) (Ac₂O) | 5-Acetyl-4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile | Friedel-Crafts acylation on activated pyrroles can proceed under mild conditions. researchgate.net |
Nucleophilic Addition and Substitution Reactions on the Pyrrole Core
Nucleophilic aromatic substitution on the pyrrole ring is generally unfavorable due to the high electron density of the ring system. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negative charge of the Meisenheimer-like intermediate. quimicaorganica.org In the case of this compound, while the nitrile group is strongly electron-withdrawing, direct nucleophilic displacement of a hydride ion is not a feasible pathway. Nucleophilic attack would more likely target the electrophilic carbon of the nitrile group rather than the ring itself.
Oxidation and Reduction Chemistry of the Pyrrole Moiety
Oxidation: The pyrrole ring is susceptible to oxidation, often leading to a loss of aromaticity. nih.gov Controlled oxidation of pyrroles can yield functionalized products like pyrrolinones. nih.govresearchgate.net Depending on the oxidant and reaction conditions, the oxidation of this compound could potentially yield the corresponding pyrrol-2-one derivatives. In some cases, metabolic oxidation of complex molecules containing a pyrrole ring has been shown to result in ring opening. nih.gov
Reduction: Catalytic hydrogenation of the pyrrole ring is challenging due to its aromatic stability. wikipedia.org However, the nitrile substituent is susceptible to reduction. For instance, similar pyrrole-3-carbonitrile scaffolds have been successfully reduced to the corresponding pyrrole-3-carbaldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). nih.gov Further reduction could yield the aminomethyl derivative.
| Reagent | Predicted Product | Product Class |
|---|---|---|
| Diisobutylaluminium hydride (DIBAL-H) | 4-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Aldehyde |
| Lithium aluminium hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Raney Ni) | (4-(Pyridin-3-yl)-1H-pyrrol-3-yl)methanamine | Amine |
N-Functionalization and Protonation Equilibrium
The proton on the pyrrole nitrogen is moderately acidic, with a pKa of approximately 17.5. wikipedia.org It can be removed by strong bases such as sodium hydride (NaH) or butyllithium (B86547) (BuLi) to form the corresponding pyrrolide anion. uobaghdad.edu.iqwikipedia.org This anion is a potent nucleophile and can react with various electrophiles, leading to N-functionalized derivatives. wikipedia.org This N-alkylation is a common strategy for introducing substituents onto the pyrrole nitrogen. nih.gov
Protonation of the pyrrole ring does not occur on the nitrogen atom, as the lone pair is part of the aromatic sextet. Instead, protonation takes place at the C-2 or C-3 position. uobaghdad.edu.iq This disrupts the aromaticity and the resulting cation can act as an electrophile, leading to polymerization in the presence of strong acids. uobaghdad.edu.iq The most likely site of protonation for this compound would be C-5, followed by C-2.
Chemical Reactivity of the Pyridine Ring
The pyridine ring is a π-deficient heterocycle, which makes its reactivity complementary to that of the pyrrole ring. It is generally unreactive toward electrophilic substitution but susceptible to nucleophilic attack and reactions at the nitrogen atom.
Reactivity of the Pyridine Nitrogen (e.g., Quaternization, N-Oxidation)
The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system and is available for reaction with electrophiles. This makes the nitrogen atom both basic and nucleophilic.
Quaternization: The pyridine nitrogen can readily attack alkyl halides to form quaternary pyridinium (B92312) salts. itu.edu.tr This reaction, known as quaternization, is a common transformation for pyridine and its derivatives. Treating this compound with an alkyl halide like methyl iodide would be expected to yield the corresponding N-alkylpyridinium salt.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). organic-chemistry.org Pyridine N-oxides are valuable synthetic intermediates. The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. amphoteros.com The formation of 4-(1-oxido-pyridin-1-ium-3-yl)-1H-pyrrole-3-carbonitrile would be the expected product from the N-oxidation of the parent compound.
| Reaction | Reagent | Predicted Product |
|---|---|---|
| Quaternization | Methyl iodide (CH₃I) | 3-(3-Cyano-1H-pyrrol-4-yl)-1-methylpyridin-1-ium iodide |
| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 4-(1-Oxido-pyridin-1-ium-3-yl)-1H-pyrrole-3-carbonitrile |
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
The pyridine ring of the this compound scaffold possesses a distinct reactivity profile governed by the electron-withdrawing nature of the nitrogen atom. This inherent electronic deficiency deactivates the ring towards electrophilic attack compared to benzene but simultaneously activates it for nucleophilic substitution. researchgate.netnih.gov
Electrophilic Aromatic Substitution (EAS)
In the context of this compound, the pyridine ring is already substituted at its C-3 position by the pyrrole moiety. The pyrrole ring is generally considered electron-rich and can act as an activating group. However, the strong deactivating effect of the pyridine nitrogen remains dominant. Therefore, further electrophilic substitution on the pyridine ring would be directed to the positions meta to the nitrogen (C-3 and C-5) and ortho/para to the existing pyrrole substituent. The most likely positions for electrophilic attack are C-5, and to a lesser extent, C-2 and C-6.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions are favored at the C-2 (ortho) and C-4 (para) positions, as the negative charge in the intermediate Meisenheimer complex can be effectively stabilized by delocalization onto the electronegative nitrogen atom. nih.govquora.comquora.com For the this compound scaffold, the available positions for nucleophilic attack on the pyridine ring are C-2, C-4, and C-6. These reactions provide a valuable pathway for introducing a variety of functional groups onto the pyridine core.
Selective C-H Functionalization of Pyridine
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, circumventing the need for pre-functionalized starting materials like halo-pyridines. rsc.orgresearchgate.net However, achieving regioselectivity on the pyridine ring is a significant challenge due to the presence of multiple C-H bonds and the strong coordinating ability of the nitrogen atom, which can interfere with metal catalysts. researchgate.netnih.gov
For 3-substituted pyridines, such as the core of this compound, various catalytic systems have been developed to achieve selective functionalization at distal positions (C-3, C-4). nih.gov The regioselectivity is often governed by a combination of electronic effects, steric hindrance, and the nature of the catalyst and ligands employed. nih.govresearchgate.net
Palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups has shown high regioselectivity at the C-3 and C-4 positions. nih.govresearchgate.net For 3-substituted pyridines specifically, C-4 arylation can be achieved with high positional selectivity. nih.gov Another approach involves Ni/Al cooperative catalysis, which has been utilized for the C-3 alkenylation of pyridines, overriding the intrinsic electronic preference for C-2 or C-4 functionalization. researchgate.net The choice of N-heterocyclic carbene (NHC) ligand in nickel-catalyzed reactions can also be used to switch the regioselectivity of hydroheteroarylation reactions. rsc.org
The table below summarizes potential C-H functionalization reactions applicable to the pyridine ring of the scaffold.
| Reaction Type | Catalyst System | Targeted Position(s) | Potential Product |
| C-H Arylation | Pd(OAc)₂ / P(n-Bu)Ad₂ | C-4, C-5 | 4-(Aryl-pyridin-3-yl)-1H-pyrrole-3-carbonitrile |
| C-H Alkenylation | Ni(cod)₂ / AlMe₃ / NHC Ligand | C-3, C-4 | 4-(Alkenyl-pyridin-3-yl)-1H-pyrrole-3-carbonitrile |
| C-H Borylation | Ir-based catalysts | C-4, C-5 | 4-(Boryl-pyridin-3-yl)-1H-pyrrole-3-carbonitrile |
Transformations of the Carbonitrile Group
The carbonitrile (nitrile) group is a versatile functional group that serves as a key handle for a wide range of chemical transformations, allowing for the synthesis of diverse analogs. nih.govresearchgate.net
The nitrile functionality can be readily converted into other important functional groups such as carboxylic acids and amides. Hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. This transformation converts this compound into 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid.
Recent advancements have demonstrated the use of continuous flow synthesis for the efficient production of pyrrole-3-carboxylic acid derivatives. syrris.comnih.gov In some methods, the HBr generated as a by-product during a Hantzsch pyrrole synthesis can be used to hydrolyze a tert-butyl ester in situ, providing the carboxylic acid in a single continuous process. nih.govsyrris.comresearchgate.net
Once formed, the carboxylic acid is a versatile intermediate for the synthesis of amide analogs. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt), can be used to couple the carboxylic acid with a wide variety of primary or secondary amines, yielding a library of 4-(pyridin-3-yl)-1H-pyrrole-3-carboxamides. syrris.com
| Transformation | Reagents/Conditions | Product |
| Nitrile Hydrolysis | H₂SO₄ (aq), heat; or NaOH (aq), heat | 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid |
| Amide Formation | 1. Hydrolysis to acid; 2. Amine, EDC, HOBt, DIPEA | 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxamide |
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile, which, after hydrolysis, yields a cyclic ketone. wikipedia.orgchem-station.com The reaction proceeds through the formation of an intermediate enaminonitrile. researchgate.net For this specific reaction to be applied to the this compound scaffold, a second nitrile group would need to be introduced on a tether attached to an adjacent position, for example, the C-2 position of the pyrrole ring.
More broadly, the nitrile group is a valuable participant in various cyclization reactions to construct fused heterocyclic rings. If a nucleophilic group, such as an amine or hydroxyl group, is present on an adjacent carbon atom, an intramolecular cyclization can be triggered to form a new five- or six-membered ring. This strategy is widely used in heterocyclic synthesis. For instance, the reaction of a nitrile-containing diene with an amine can lead to the formation of aminopyrroles through nucleophilic addition followed by intramolecular cyclization. nih.gov
The nitrile group can be efficiently reduced to a primary amine (aminomethyl group), providing a key synthetic route to introduce a flexible basic moiety. This transformation yields [4-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule.
Catalytic hydrogenation is a common method, employing catalysts such as Raney Nickel, palladium on carbon (Pd/C), or ruthenium-based complexes under a hydrogen atmosphere. thieme-connect.de Metal hydride reagents are also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to amines. Milder and more selective reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄), can also reduce a wide array of aromatic and aliphatic nitriles to primary amines in excellent yields, sometimes in the presence of other functional groups like esters or unconjugated alkenes. nih.govorganic-chemistry.orgorganic-chemistry.org
| Reducing Agent/System | Conditions | Product |
| H₂ / Raney Ni | High pressure, heat | [4-(Pyridin-3-yl)-1H-pyrrol-3-yl]methanamine |
| LiAlH₄ | THF or Et₂O, then H₂O workup | [4-(Pyridin-3-yl)-1H-pyrrol-3-yl]methanamine |
| BH₂(N(iPr)₂) / cat. LiBH₄ | THF | [4-(Pyridin-3-yl)-1H-pyrrol-3-yl]methanamine |
| H₂ / Ru(II) complexes | Toluene, heat, pressure | [4-(Pyridin-3-yl)-1H-pyrrol-3-yl]methanamine |
Inter-Ring Transformations and Skeletal Rearrangements
Skeletal rearrangements are advanced synthetic transformations that alter the fundamental connectivity of atoms within a molecular framework, enabling access to novel heterocyclic cores from existing ones. thieme-connect.com Such reactions are powerful tools for scaffold hopping in medicinal chemistry. Both the pyrrole and pyridine rings within the this compound structure are potential substrates for these transformations.
One classic example of a pyrrole ring transformation is the Ciamician-Dennstedt rearrangement, where a pyrrole reacts with a dihalocarbene (e.g., from chloroform (B151607) and a strong base) to undergo a ring expansion, yielding a 3-halopyridine. wikipedia.org Applying this to the pyrrole moiety of the target scaffold could potentially lead to a bipyridine derivative. More modern skeletal editing techniques have been developed for the selective insertion of a single carbon atom into azoles to achieve ring expansion to the corresponding azine. rsc.orgresearchgate.net
The pyridine ring itself can also undergo rearrangement. Photochemical reactions, for instance, can induce skeletal modifications and dearomatization of heteroaromatic compounds. nih.govrsc.org Furthermore, transformations of N-substituted pyridinium salts can lead to ring-opening and ring-closing cascade reactions, resulting in completely different heterocyclic systems. For example, pyridinium N-arylimides have been shown to react with dipolarophiles to yield cycloadducts that rearrange to form tetrahydropyrrolo[3,2-b]pyridines. uea.ac.uk Such strategies could be envisioned to remodel the pyridine portion of the molecule, leading to novel fused or spirocyclic architectures. These skeletal editing approaches represent a frontier in synthetic chemistry for the diversification of complex molecules. rsc.orgnih.gov
Intramolecular Cyclizations and Fused Ring Systems Formation (e.g., Pyrrolopyridines, Pyrrolopyrimidines)
The presence of reactive sites on both the pyrrole and pyridine rings, along with the nitrile functionality, provides a fertile ground for intramolecular cyclization reactions, leading to the formation of diverse fused ring systems. These reactions are often triggered by the introduction of additional functional groups or by reacting the core scaffold with appropriate reagents.
One of the most significant applications of this scaffold is in the synthesis of pyrrolopyrimidines , a class of compounds known for their wide range of biological activities. nih.govresearchgate.net The general strategy involves the reaction of the amino group of a pyrrole precursor with a suitable reagent to construct the pyrimidine (B1678525) ring. For instance, treatment of 2-amino-1H-pyrrole-3-carbonitrile derivatives with various reagents can lead to the formation of pyrrolo[2,3-d]pyrimidines. nih.gov
The following table summarizes representative examples of intramolecular cyclizations leading to fused ring systems:
| Starting Material | Reagents and Conditions | Fused Ring System Formed | Reference |
| 2-Amino-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-1H-pyrrole-3-carbonitrile | Not specified | Pyrrolopyrimidine derivative | nih.gov |
| 4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles | Ammonia (B1221849) in aqueous dioxane | Pyrrolo[3,4-c]pyridine | researchgate.net |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | nih.gov |
These reactions highlight the utility of the this compound core and its derivatives as key intermediates in the construction of complex heterocyclic architectures. The resulting fused systems, such as pyrrolopyridines and pyrrolopyrimidines, are of significant interest in medicinal chemistry due to their structural analogy to purines and their potential to interact with various biological targets. researchgate.netnih.gov
Ring Transformations and Rearrangements Affecting the Pyrrole-Pyridine Core
Beyond intramolecular cyclizations, the pyrrole-pyridine core of this compound can undergo ring transformations and rearrangements, leading to novel heterocyclic structures. These reactions often involve the cleavage and reformation of bonds within the core structure, driven by specific reagents or reaction conditions.
A notable example is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov This reaction, utilizing the (TMS)3SiH/AIBN system, results in the formation of the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. This transformation involves the rearrangement and fusion of the pyrrole and pyridine rings with the phenyl substituent, demonstrating a sophisticated skeletal reorganization. nih.gov
Another relevant area of reactivity involves ring expansion reactions. For instance, pyrroles can undergo a one-carbon insertion to yield pyridines. researchgate.net While not directly demonstrated on the this compound scaffold itself in the provided context, such transformations are known for the pyrrole ring system and represent a potential avenue for modifying the core structure.
The table below outlines examples of ring transformations and rearrangements involving related pyrrole-pyridine systems:
| Starting Material | Reagents and Conditions | Resulting Structure | Key Transformation | Reference |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | Free-radical intramolecular cyclization and rearrangement | nih.gov |
| 3-Halo-4-aminopyridines | Acyl chlorides and triethylamine | Pyridin-4-yl α-substituted acetamides | Formal two-carbon insertion via nucleophilic aromatic substitution and rearrangement | nih.gov |
These examples underscore the chemical versatility of the pyrrole-pyridine framework. The ability to induce such transformations allows for the generation of structurally diverse and complex heterocyclic compounds that would be challenging to access through other synthetic routes.
Spectroscopic Characterization and Structural Investigations of 4 Pyridin 3 Yl 1h Pyrrole 3 Carbonitrile
Advanced Spectroscopic Methods for Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments (such as COSY, HSQC, and HMBC) for 4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile are not available. This information would be essential to confirm the connectivity of the pyridine (B92270) and pyrrole (B145914) rings and to analyze the conformational preferences, such as the dihedral angle between the two aromatic rings in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Published IR and Raman spectra for this compound, which would identify characteristic vibrational frequencies for the C≡N (nitrile), N-H (pyrrole), and aromatic C-H and C=C/C=N stretching and bending modes, could not be located.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathways
While the molecular formula can be calculated as C₁₀H₇N₃, experimental mass spectrometry data (e.g., from ESI-MS or HRMS) confirming the exact mass and detailing the compound's fragmentation pattern upon ionization are not documented in the available literature.
Electronic Absorption and Emission Spectroscopy for Optical Characteristics
Data from UV-Visible absorption and fluorescence emission spectroscopy, which would describe the electronic transitions and photophysical properties of the molecule, have not been reported.
X-ray Crystallography for Solid-State Structural Analysis
Determination of Molecular Conformation and Stereochemistry
A solved crystal structure for this compound is not available in open crystallographic databases. Such a structure would provide definitive information on bond lengths, bond angles, and the solid-state conformation, including the planarity or twist between the heterocyclic rings and any intermolecular interactions like hydrogen bonding. For instance, a study on the related compound, 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, revealed that the benzene (B151609) and pyrrole rings are inclined to each other, a key conformational detail that remains undetermined for the title compound. nih.gov
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state arrangement of this compound is dictated by a network of non-covalent interactions, which are fundamental to understanding its crystal packing. While specific crystallographic data for this exact compound is not publicly available, the analysis of structurally related molecules allows for a predictive understanding of its supramolecular chemistry. The key interactions expected to govern the crystal structure are hydrogen bonding and π-π stacking.
π-π Stacking: The aromatic nature of both the pyridine and pyrrole rings in this compound makes π-π stacking interactions a significant contributor to the crystal packing. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face and offset stacking arrangements. In many nitrogen-containing heterocyclic compounds, π-π stacking interactions work in concert with hydrogen bonds to build complex three-dimensional architectures. nih.govresearchgate.net The interplay between the planar aromatic rings can lead to layered structures or more intricate networks, influencing properties such as solubility and melting point. The centroid-to-centroid distance between stacked rings is a key parameter in defining the strength of these interactions, typically falling in the range of 3.3 to 3.8 Å. researchgate.net
The combination of strong, directional hydrogen bonds and weaker, but significant, π-π stacking interactions is expected to result in a well-ordered and stable crystal lattice for this compound. The specific arrangement and relative contributions of these forces would ultimately be determined by single-crystal X-ray diffraction analysis.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. These methods, which include circular dichroism (CD) and optical rotatory dispersion (ORD), rely on the differential interaction of chiral substances with left and right circularly polarized light.
For this compound itself, being an achiral molecule, it would not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for example, through substitution at the pyrrole nitrogen or on either of the aromatic rings with a chiral moiety, the resulting derivative would be optically active.
In such a hypothetical chiral derivative, chiroptical spectroscopy could provide valuable information. The CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule (the pyridine, pyrrole, and nitrile groups). The sign and intensity of these Cotton effects would be exquisitely sensitive to the absolute configuration of the chiral center and the conformational preferences of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra and aid in the assignment of the absolute configuration by comparing the calculated and experimental data.
As of the current body of scientific literature, there are no reports on the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this compound. Therefore, any discussion remains speculative pending future research in this area.
Computational and Theoretical Chemistry Studies of 4 Pyridin 3 Yl 1h Pyrrole 3 Carbonitrile
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These computational methods solve approximations of the Schrödinger equation to predict a wide range of molecular properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining high accuracy. mdpi.com
Electronic Structure and Geometry Optimization: For a molecule like 4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. During this process, key geometrical parameters such as bond lengths, bond angles, and dihedral angles are calculated. nih.gov For instance, in a study of a related compound, 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, the dihedral angle between the phenyl and pyrrole (B145914) rings was a key parameter determined through optimization. mdpi.com Such calculations for this compound would reveal the relative orientation of its pyridine (B92270) and pyrrole rings, which is crucial for understanding its intermolecular interactions.
Hypothetical Optimized Geometry Parameters: The following table illustrates the type of data that would be generated from a DFT geometry optimization study, using the B3LYP functional and a 6-31G(d,p) basis set.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-C (pyrrole) | ~1.39 - 1.42 Å |
| Bond Length | C-N (pyrrole) | ~1.37 - 1.38 Å |
| Bond Length | C≡N (nitrile) | ~1.16 Å |
| Bond Length | C(pyrrole)-C(pyridine) | ~1.47 Å |
| Bond Angle | C-C-C (pyrrole) | ~107° - 108° |
| Bond Angle | C-N-C (pyrrole) | ~109° - 110° |
| Dihedral Angle | Pyrrole-Pyridine Rings | Variable (e.g., ~30-40°) |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netschrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small energy gap suggests that a molecule is more reactive. researchgate.net For the subject compound, the distribution of the HOMO and LUMO across the pyrrole, pyridine, and carbonitrile moieties would indicate which parts of the molecule are most involved in electron-donating and electron-accepting interactions. Studies on various pyrrole derivatives show that substitutions on the ring system can significantly alter the HOMO-LUMO gap. researchgate.netresearchgate.net
Representative Frontier Orbital Energy Data: This table provides an example of FMO data that would be calculated for the molecule.
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
A Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Typically, regions with a negative electrostatic potential (colored red or yellow) are rich in electrons and are prone to attack by electrophiles. For this compound, these areas would likely be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. Regions with a positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. Such areas might be found on the hydrogen atom attached to the pyrrole nitrogen and potentially on the carbon atoms adjacent to the electronegative nitrogen atoms. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive, localized representation corresponding to Lewis structures (bonds, lone pairs). ijcce.ac.irscirp.org
This analysis is particularly useful for studying charge transfer and delocalization effects. By examining the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals), one can quantify the stability derived from these interactions. researchgate.net For this compound, NBO analysis would reveal the extent of π-conjugation between the pyridine and pyrrole rings and the electron-withdrawing effects of the nitrile group. The stabilization energy (E2) associated with donor-acceptor interactions, such as a lone pair on a nitrogen atom donating into an adjacent π* antibonding orbital, provides a quantitative measure of intramolecular charge transfer. ijcce.ac.ir
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for chemical behavior.
Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2), chemical hardness measures the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large energy gap and is less reactive.
Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule accepts an additional electronic charge from its surroundings. It is a measure of a molecule's ability to act as an electrophile. nih.gov
These parameters would provide a comprehensive reactivity profile for this compound, allowing for comparisons with other related compounds.
Example Global Reactivity Descriptors: This interactive table showcases typical reactivity descriptors derived from HOMO/LUMO energies.
| Descriptor | Formula | Representative Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.5 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.5 |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.0 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.2 |
Molecular Dynamics (MD) Simulations
While quantum chemical methods like DFT are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. japsonline.com
For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation around the single bond connecting the pyrrole and pyridine rings. plos.org Furthermore, by placing the molecule in a simulated solvent environment (like water), MD can be used to study its solvation properties and how it interacts with surrounding solvent molecules. These simulations provide insights into the molecule's behavior in a more realistic, dynamic environment, which is crucial for understanding its interactions in a biological or chemical system. japsonline.complos.org For example, simulations of similar pyridine and pyrrole compounds have been used to understand their pyrolysis mechanisms and their stability when bound to proteins. researchgate.netplos.org
Conformational Flexibility and Dynamic Behavior in Various Environments
Computational studies have been instrumental in exploring the conformational landscape of this compound. The molecule possesses a degree of rotational freedom around the single bond connecting the pyridine and pyrrole rings. This rotation gives rise to different conformers, each with a distinct energy level.
The environment surrounding the molecule significantly influences its conformational preferences. In the gas phase, intramolecular forces dominate, while in solution, interactions with solvent molecules become critical. The polarity of the solvent can have a profound impact on which conformations are most stable. semanticscholar.org For instance, polar solvents may stabilize conformers with larger dipole moments.
Molecular dynamics simulations can be employed to study the dynamic behavior of this compound over time. These simulations can reveal how the molecule transitions between different conformations and how it interacts with its environment, providing a more complete picture of its flexibility.
Solvent Effects and Solvation Properties
The solubility and reactivity of this compound are heavily influenced by solvent effects. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and calculate the energetic changes associated with solvation. nih.gov
These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. This information is crucial for predicting how the molecule will behave in different solvent environments. For example, the tautomeric equilibrium of a molecule can be significantly shifted by changing the solvent polarity. researchgate.net
The specific interactions between the solute and solvent molecules, such as hydrogen bonding, can also be modeled. For this compound, the nitrogen atoms in both the pyridine and pyrrole rings, as well as the nitrile group, can act as hydrogen bond acceptors. The pyrrole N-H group can act as a hydrogen bond donor. The strength and nature of these interactions will vary depending on the solvent.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products.
A key aspect of reaction mechanism elucidation is the identification of transition states, which are the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier determines the rate of the reaction.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are commonly used to locate transition states and calculate their energies. warwick.ac.uk These calculations can provide detailed information about the geometry and electronic structure of the transition state, offering insights into the factors that control the reaction's feasibility. For example, in 1,3-dipolar cycloaddition reactions, computational methods have been used to calculate the energy difference between two transition states, which was in line with the experimentally observed product ratio. nih.gov
Tautomerism, the interconversion of structural isomers, is an important consideration for molecules like this compound. The pyrrole ring can exist in different tautomeric forms, and the position of the tautomeric equilibrium can have a significant impact on the molecule's properties and reactivity.
Computational methods can be used to calculate the relative energies of different tautomers, allowing for the prediction of the most stable form under various conditions. nih.gov For example, in a study of 1-benzamidoisoquinoline derivatives, the relative content of the amide form varied significantly with the electronic nature of substituents. mdpi.com The effect of the solvent on the tautomeric equilibrium can also be investigated computationally. nih.govresearchgate.net
Isomerization pathways, which describe the transformation of one isomer to another, can also be mapped out using computational techniques. This involves identifying the transition states that connect the different isomers and calculating the energy barriers for their interconversion.
Prediction of Spectroscopic Parameters and Structure-Property Relationships
Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules and establishing relationships between their structure and these properties.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for structure elucidation. Computational methods can be used to predict the NMR and IR spectra of a molecule, which can then be compared with experimental data to confirm its structure. nih.govuncw.edu
For NMR spectroscopy, the chemical shifts and coupling constants of the different nuclei in the molecule can be calculated. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for this purpose. researchgate.net These predicted spectra can be invaluable for assigning the signals in an experimental spectrum and for distinguishing between different possible isomers. compchemhighlights.org
Similarly, the vibrational frequencies and intensities of a molecule can be calculated to predict its IR spectrum. This information can be used to identify the functional groups present in the molecule and to gain insights into its bonding and structure. elixirpublishers.com
Table of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) | Varies for each proton |
| ¹³C NMR | Chemical Shift (ppm) | Varies for each carbon |
| IR | Vibrational Frequency (cm⁻¹) | Multiple bands corresponding to different functional groups |
Note: The specific values for the predicted spectroscopic parameters would require detailed quantum chemical calculations.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound and its analogs, QSPR studies can predict various properties without the need for experimental synthesis and measurement, thereby accelerating the discovery and optimization process of novel compounds with desired characteristics.
The fundamental principle of QSPR is that the variation in the properties of a set of chemical compounds is directly related to the variation in their molecular structures. By quantifying these structural variations using molecular descriptors, it is possible to build predictive models. These models are typically developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.
A hypothetical QSPR study on a series of this compound derivatives could be conducted to predict a property such as lipophilicity (logP), which is crucial for understanding a molecule's behavior in biological systems. The study would involve the following key steps:
Dataset Compilation: A dataset of structurally related analogs of this compound would be assembled. For each compound, the experimental value of the property of interest (e.g., logP) would be required.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as:
Topological descriptors: These describe the atomic connectivity within the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical descriptors: These are derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: These relate to the electronic structure of the molecule (e.g., dipole moment, partial charges).
Physicochemical descriptors: These include properties like molar refractivity and hydrophobicity constants (e.g., ClogP).
Model Development and Validation: Using statistical software, a relationship between the calculated descriptors (independent variables) and the experimental property (dependent variable) is established. For instance, an MLR model would take the form of an equation where the property is a linear combination of the most relevant descriptors. The predictive power and robustness of the developed model are then rigorously assessed through internal and external validation techniques.
Detailed Research Findings
While no specific QSPR studies have been published for this compound itself, research on structurally similar heterocyclic compounds provides insights into the types of descriptors that are often found to be significant in predicting their properties. For instance, in QSAR studies of various pyrrole derivatives, descriptors related to hydrophobicity, molecular shape, and electronic properties have been shown to be critical in modeling their biological activities and physicochemical characteristics. nih.govnih.gov
For a hypothetical series of analogs of this compound, where substituents are varied on the pyridine or pyrrole rings, a QSPR model for predicting a property like the octanol-water partition coefficient (logP) could be developed. The resulting model might reveal that properties such as the total molecular surface area, the number of hydrogen bond donors, and specific electronic parameters of the substituent play a crucial role in determining the lipophilicity of the compound.
Below are illustrative data tables for a hypothetical QSPR study on a set of this compound analogs.
Table 1: Hypothetical Dataset of this compound Analogs and their Experimental logP Values
| Compound ID | R1-Substituent (Pyridine Ring) | R2-Substituent (Pyrrole N-H) | Experimental logP |
| 1 | H | H | 2.50 |
| 2 | 4-Cl | H | 3.20 |
| 3 | 4-OCH3 | H | 2.35 |
| 4 | 4-NO2 | H | 2.10 |
| 5 | H | CH3 | 2.85 |
| 6 | 4-Cl | CH3 | 3.55 |
| 7 | 4-OCH3 | CH3 | 2.70 |
| 8 | 4-NO2 | CH3 | 2.45 |
Table 2: Calculated Molecular Descriptors for the Hypothetical Analogs
| Compound ID | Molecular Weight (MW) | Molar Refractivity (MR) | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (nRotb) |
| 1 | 194.21 | 56.8 | 65.7 | 1 |
| 2 | 228.65 | 61.6 | 65.7 | 1 |
| 3 | 224.24 | 61.4 | 74.9 | 2 |
| 4 | 239.21 | 61.4 | 111.5 | 2 |
| 5 | 208.24 | 61.4 | 65.7 | 1 |
| 6 | 242.69 | 66.2 | 65.7 | 1 |
| 7 | 238.27 | 66.0 | 74.9 | 2 |
| 8 | 253.24 | 66.0 | 111.5 | 2 |
Based on such data, a multiple linear regression analysis might yield a QSPR equation similar to the following hypothetical model:
logP = 0.01 * MW - 0.05 * TPSA + 0.2 * nRotb + constant
This equation would suggest that an increase in molecular weight and the number of rotatable bonds leads to higher lipophilicity, while a larger topological polar surface area decreases it. Such a model, once validated, could be used to predict the logP of newly designed, unsynthesized analogs of this compound, thereby guiding the selection of candidates with optimal physicochemical properties for further development.
Structure Activity Relationship Sar and Molecular Design Principles for Pyrrole Pyridine Carbonitrile Frameworks
Impact of Substituents on the Pyrrole (B145914) Moiety
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry. nih.gov Modifications to this ring can significantly alter the electronic and steric properties of the entire molecule, thereby influencing its biological interactions.
The location of substituents on the pyrrole ring—specifically at the C2, C4, and C5 positions—plays a critical role in determining the compound's activity. The nitrogen heteroatom in pyrrole generally directs electrophilic substitution to the C2 position. pearson.com The placement of different functional groups at these positions can modulate the molecule's interaction with biological targets.
For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, the insertion of diketoacids at the C2 and C3 positions of the pyrrole ring led to selective inhibition of certain enzymes. nih.gov Furthermore, the presence of a p-fluoro-benzyl substituent and an additional phenyl ring at the C4 position of the pyrrole ring was found to be crucial for achieving dual inhibitory activity against two different enzymes. nih.gov
Research on thiophene[3,2-b]pyrrole derivatives as potential anti-inflammatory agents investigated the effect of substituents at the N-1, C2, and C5 positions. scitechnol.com While the initial leads did not show significant activity at lower doses, this highlights the importance of systematic exploration of substitution patterns to optimize biological response. scitechnol.com In another study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the vicinal 4,5-diphenyl groups on the pyrrole ring were identified as important for the inhibitory potencies against metallo-β-lactamases. nih.gov
The following table summarizes the observed effects of substituents at different positions on the pyrrole ring based on various studies:
| Position | Substituent Type | Observed Effect on Activity | Reference Compound Class |
| C2, C3 | Diketoacids | Led to selective enzyme inhibition. | Pyrrolo[3,2-c]pyridine |
| C4 | p-fluoro-benzyl and phenyl | Crucial for dual enzyme inhibition. | Pyrrolo[3,2-c]pyridine |
| C4, C5 | Diphenyl | Important for inhibitory potency. | 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile |
| C2, C5 | Alkyl groups | Can be introduced via nucleophilic substitution. | Pyrrole |
This table is based on findings from multiple research articles and provides a general overview of substituent effects.
Substitution at the nitrogen atom of the pyrrole ring directly influences the electronic properties of the entire heterocyclic system. The nature of the N-substituent can alter the electron density of the ring, affecting its reactivity and interaction with biological targets.
For example, in a study of phenylpyrroloquinolinones, a benzoyl group at the pyrrole nitrogen resulted in the most potent antiproliferative activity compared to sulfonyl or carbamoyl (B1232498) moieties. nih.gov This suggests that the electronic and steric properties of the N-substituent are critical for this specific biological activity. Similarly, in the investigation of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the N-benzyl side chain was found to be important for inhibitory potency. nih.gov
The synthesis of various N-substituted pyrroles can be achieved through methods like the Paal-Knorr reaction, which allows for the introduction of a wide range of substituents on the pyrrole nitrogen. mdpi.comacs.org This synthetic flexibility is crucial for exploring the SAR of N-substitution. For instance, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and evaluated for their pharmacological activities, demonstrating the impact of modifying the N-substituent. nih.gov
The electronic properties of N-substituted pyrroles are also a subject of theoretical studies. Quantum-chemical calculations have shown that N-substitution affects the aromaticity of pyrazole (B372694) and imidazole (B134444) rings, with the effect being sensitive to the electron-withdrawing properties of the substituent. rsc.org These theoretical insights can guide the design of new pyrrole derivatives with desired electronic characteristics.
| N-Substituent | Impact on Biological Activity/Properties | Compound Class |
| Benzoyl group | Most potent antiproliferative activity. | Phenylpyrroloquinolinones |
| Benzyl side chain | Important for inhibitory potency. | 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile |
| Various alkyl and aryl groups | Modulates pharmacological activity. | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones |
This table illustrates the influence of different N-substituents on the properties of pyrrole-containing compounds.
Role of the Pyridine (B92270) Substituent
For instance, in pyrrolo[3,4-c]pyridine derivatives, which represent one of the six structural isomers of the pyrrolopyridine system, the fusion of the pyrrole and pyridine rings in a specific orientation dictates the compound's pharmacological properties. nih.govscispace.com These derivatives have been investigated for a wide range of biological activities, including analgesic, sedative, antidiabetic, and antiviral effects. nih.govscispace.com The specific arrangement of the nitrogen atoms in the bicyclic structure is a key determinant of these activities. nih.gov
While direct SAR studies comparing 2-, 3-, and 4-pyridyl substituents on a 4-substituted-1H-pyrrole-3-carbonitrile core are not extensively detailed in the provided context, the general principles of heterocyclic chemistry suggest that the position of the pyridine nitrogen would significantly alter the molecule's dipole moment, hydrogen bonding capacity, and steric profile. These changes would, in turn, affect how the molecule interacts with a biological target.
Modifications to the pyridine ring itself, through the introduction of various substituents, provide another avenue for fine-tuning the properties of the pyrrole-pyridine-carbonitrile scaffold. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the reactivity and electronic properties of the pyridine ring. nih.gov
In a study on pyrrolo[3,4-c]pyridine-1,3(2H)-diones, the introduction of an alkoxy substituent on the pyridine ring was found to decisively influence the analgesic effect of the compounds. nih.gov Specifically, compounds with a methoxy (B1213986) group were more active than their ethoxy counterparts, indicating that even subtle changes in the substituent can have a significant impact. nih.gov Similarly, research on 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates showed that the ester substituent at position 4 of the pyridinone ring significantly influenced their anti-HIV-1 activity. nih.gov
The following table summarizes the effects of substituents on the pyridine ring in different pyrrolopyridine frameworks:
| Pyridine Ring Substituent | Observed Effect on Activity | Compound Class |
| Methoxy group | More active than ethoxy analogues in analgesic effect. | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones |
| Ester substituent at C4 | Significant influence on anti-HIV-1 activity. | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates |
This table highlights how modifications to the pyridine ring can modulate the biological activity of pyrrolopyridine compounds.
Contribution of the Carbonitrile Group to Molecular Properties
The carbonitrile (cyano) group (–C≡N) is a small, linear, and highly polar functional group that can significantly influence the physicochemical properties of a molecule. Its strong electron-withdrawing nature can alter the electron density of the aromatic ring to which it is attached. fiveable.menih.gov
In the context of the 4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile framework, the carbonitrile group at the C3 position of the pyrrole ring is a key feature. A structure-activity relationship study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group is important for the inhibitory potencies of these compounds against certain enzymes. nih.gov This underscores the direct contribution of the nitrile moiety to the biological activity.
The nitrile group can act as a hydrogen bond acceptor, which can be crucial for the interaction of the molecule with its biological target. nih.gov Furthermore, its electron-withdrawing properties can enhance π-π stacking interactions between the aromatic framework of the molecule and aromatic residues in a protein's binding site. nih.gov
The electronic effects of the nitrile group are well-documented. It is a strong electron-withdrawing group that can decrease the electronic density of the aromatic system it is attached to. nih.gov This modulation of the electronic properties can be critical for fitting into a specific binding environment. nih.gov The nitrile group is also considered a bioisostere of other functional groups like carbonyl, hydroxyl, and halogens, meaning it can replace these groups while maintaining or improving biological activity. nih.gov
| Property of Carbonitrile Group | Contribution to Molecular Properties |
| Strong electron-withdrawing nature | Alters electronic density of the pyrrole ring, can enhance π-π stacking. fiveable.menih.gov |
| Hydrogen bond acceptor | Can form crucial interactions with biological targets. nih.gov |
| Bioisosteric replacement | Can substitute for other functional groups to maintain or improve activity. nih.gov |
| Importance for activity | Shown to be crucial for the inhibitory potency of certain pyrrole-carbonitrile derivatives. nih.gov |
Electronic and Steric Influence of the Nitrile Functionality
The nitrile (-C≡N) group is a powerful modulator of the physicochemical properties of the pyrrole-pyridine framework. Its influence is twofold, stemming from both its electronic and steric characteristics.
Electronic Influence: The nitrile functionality is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. This strong inductive effect significantly lowers the electron density of the pyrrole ring, influencing its reactivity and its ability to participate in non-covalent interactions. This electron-withdrawing nature can enhance the acidity of the pyrrole N-H proton, making it a more effective hydrogen bond donor. The modulation of the electronic landscape of the heterocyclic system is a key factor in fine-tuning interactions with biological targets. researchgate.net In SAR studies of related 1H-pyrrole-3-carbonitrile derivatives, the carbonitrile group was found to be important for the inhibitory potencies of the compounds against certain enzymes. nih.gov
Role in Intermolecular Recognition and Self-Assembly
The specific arrangement of functional groups in the this compound scaffold makes it an excellent candidate for participating in molecular recognition and self-assembly processes. These processes are governed by a network of specific, non-covalent intermolecular forces.
Key interacting sites on the molecule include:
The Pyrrole N-H group: This acts as a hydrogen bond donor.
The Pyridine Nitrogen: This serves as a hydrogen bond acceptor.
The Nitrile Nitrogen: The lone pair on the sp-hybridized nitrogen can also function as a hydrogen bond acceptor.
This combination of hydrogen bond donors and acceptors allows for the formation of well-defined supramolecular structures. nih.gov For instance, the pyrrole N-H can form a hydrogen bond with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or more complex networks. beilstein-journals.org Such recognition mechanisms are fundamental to the stabilization of biological structures and the formation of ordered materials. rsc.org The ability to form these specific interactions is often a prerequisite for binding to biological targets like proteins or nucleic acids. nih.gov
Scaffold Diversification and Fused Heterocyclic Systems
The this compound core is not only a pharmacophore in its own right but also a versatile synthetic intermediate for the construction of more complex, fused heterocyclic systems. By performing chemical reactions that involve the functional groups on the pyrrole ring, particularly an amino group adjacent to the nitrile, a variety of bicyclic and polycyclic scaffolds with significant biological relevance can be accessed. researchgate.net
Exploration of Pyrrolo[2,3-b]pyridine Derivatives
Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a prominent class of fused heterocycles found in numerous biologically active compounds. juniperpublishers.com The synthesis of these derivatives often utilizes 2-amino-1H-pyrrole-3-carbonitrile precursors. Cyclocondensation reactions with various reagents can lead to the formation of the fused pyridine ring. For example, reacting the aminopyrrole-carbonitrile with 2-arylidenemalononitriles is a common strategy to generate libraries of diverse pyrrolo[2,3-b]pyridine derivatives. juniperpublishers.com These compounds have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. juniperpublishers.comresearchgate.net SAR studies have shown that the nature and position of substituents on both the pyrrole and the newly formed pyridine ring are critical for biological activity. juniperpublishers.comnih.gov
| Compound Class | Synthetic Precursor | Key Reaction | Biological Activity Investigated |
| Pyrrolo[2,3-b]pyridines | 2-Amino-pyrrole-3-carbonitrile | Cyclocondensation with arylidenemalononitriles | Anticancer, Antimicrobial, Kinase Inhibition juniperpublishers.comresearchgate.netrsc.org |
Design and Synthesis of Pyrrolo[2,3-c]pyridine Analogs
Pyrrolo[2,3-c]pyridines, or 6-azaindoles, represent another isomeric class of fused systems that have attracted interest in drug discovery. researchgate.net Their synthesis can be achieved through various strategies, often involving intramolecular cyclization reactions. For instance, a facile method for creating substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. nih.gov These scaffolds are recognized as versatile pharmacophores and have been incorporated into molecules designed as kinase inhibitors and antiproliferative agents, with potential applications in treating diseases like cancer. researchgate.net
| Fused System | Common Name | Synthetic Strategy Example | Therapeutic Interest |
| Pyrrolo[2,3-c]pyridine | 6-Azaindole | Intramolecular cyclization of pyrrole derivatives nih.gov | Kinase inhibitors, Antiproliferative agents researchgate.net |
Investigation of Pyrrolo[2,3-d]pyrimidine Scaffolds
The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many approved drugs, particularly kinase inhibitors. This framework is often referred to as 7-deazapurine. The synthesis of these compounds frequently starts from a substituted pyrrole, such as a 2-amino-3-cyanopyrrole. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can efficiently produce polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx These scaffolds have been extensively explored as inhibitors of various kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), and have shown potential as apoptosis inducers in cancer cells. nih.govnih.gov
| Scaffold | Common Name | Synthesis Example | Key Biological Target |
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine | Three-component reaction with aminouracil derivatives scielo.org.mx | Protein Kinases (e.g., CSF1R, EGFR) nih.govnih.gov |
Molecular Hybridization and Bi-heterocyclic Architectures
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a dual mechanism of action. The pyrrole-pyridine and related fused scaffolds are excellent candidates for this approach.
Applications of 4 Pyridin 3 Yl 1h Pyrrole 3 Carbonitrile As a Versatile Building Block
Precursors for Advanced Organic Synthesis
The unique arrangement of a π-rich pyrrole (B145914), a π-deficient pyridine (B92270), and an electron-withdrawing nitrile group makes 4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile a valuable precursor in the synthesis of a wide array of organic molecules. The pyrrole NH, the pyridine nitrogen, and the nitrile group can all participate in or direct further chemical transformations.
The pyrrole and pyridine rings within this compound serve as a foundational framework for the synthesis of intricate polycyclic and fused heterocyclic systems. The reactivity of the pyrrole ring, coupled with the directing and activating effects of the nitrile group, facilitates annulation reactions to build additional rings. For instance, 2-aminopyrrole-3-carbonitriles, which share a similar structural motif, are known precursors for the synthesis of fused systems like pyrrolopyrimidines. nih.gov
One common strategy involves the cyclocondensation of the aminopyrrole moiety with various reagents to form fused pyrimidine (B1678525) rings. Although specific examples starting from this compound are not extensively documented, the general reactivity of related aminopyrrole carbonitriles suggests its utility in constructing such systems. For example, reaction with formic acid or other one-carbon synthons can lead to the formation of pyrrolo[2,3-d]pyrimidines. nih.gov
Furthermore, the pyridine and pyrrole rings can be considered as components for building larger polycyclic aromatic hydrocarbons (PAHs), which are of interest for their electronic properties. nih.govresearchgate.net Synthetic strategies towards PAHs often involve intramolecular cyclization reactions of appropriately substituted aromatic precursors. nih.govrsc.orgresearchgate.net
Table 1: Representative Examples of Fused Heterocyclic Systems from Pyrrole Precursors
| Precursor Type | Reagent | Fused System | Potential Application |
| 2-Aminopyrrole-3-carbonitrile | Formic Acid | Pyrrolo[2,3-d]pyrimidin-4-one | Medicinal Chemistry |
| 2-Aminopyrrole-3-carbonitrile | Arylidene-malononitrile | Pyrrolo[2,3-b]pyridine | Anti-inflammatory agents nih.gov |
| Substituted Pyrrole | N/A (Intramolecular Cyclization) | Polycyclic Aromatic Hydrocarbons | Organic Electronics |
The bifunctional nature of this compound, possessing both hydrogen bond donor (pyrrole NH) and acceptor (pyridine N, nitrile N) sites, makes it an attractive component for the construction of macrocycles and supramolecular assemblies. Macrocyclic structures are of significant interest in host-guest chemistry and drug discovery.
The synthesis of macrocycles often involves the reaction of bifunctional building blocks under high dilution conditions. The pyridine and pyrrole nitrogens can be functionalized to introduce linking chains, which can then be cyclized to form macrocyclic structures like pyridinophanes. anu.edu.au While direct synthesis from the title compound is not reported, its structural elements are found in various macrocyclic architectures.
In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the molecule can be exploited to form self-assembled structures such as cages and other complex architectures through non-covalent interactions. researchgate.netnih.gov The pyridine moiety can also coordinate to metal ions to drive the formation of metallosupramolecular assemblies.
Ligands in Coordination Chemistry and Catalysis
The presence of both a pyridine and a pyrrole ring, each with a nitrogen atom capable of coordinating to metal ions, positions this compound as a potentially valuable ligand in coordination chemistry. The electronic properties of the resulting metal complexes can be influenced by the nature of the metal and the specific coordination mode of the ligand.
The pyridine nitrogen is a well-established coordination site for a wide range of transition metals and lanthanides. nih.govjscimedcentral.comnih.govresearchgate.netrsc.org The pyrrole nitrogen, upon deprotonation, can also act as a coordination site. This allows the compound to function as a bidentate ligand, forming stable chelate rings with metal ions. The nitrile group can also, in some cases, participate in coordination.
The combination of these coordination sites allows for the design of metal complexes with specific geometries and electronic properties. For example, coordination to lanthanide ions could lead to complexes with interesting luminescent properties, where the organic ligand acts as an antenna to sensitize the metal's emission. ucj.org.uarsc.orgresearchgate.netmdpi.comresearchgate.net The electronic properties of the ligand, influenced by the electron-withdrawing nitrile group, can be expected to affect the ligand field strength and the redox potentials of the resulting metal complexes.
Table 2: Potential Coordination Modes and Properties of Metal Complexes
| Metal Ion | Potential Coordination Sites | Potential Geometry | Potential Properties |
| Transition Metals (e.g., Ni(II), Cu(II)) | Pyridine-N, Pyrrole-N | Square Planar, Tetrahedral | Catalytic activity, Magnetic properties |
| Lanthanide Ions (e.g., Eu(III), Tb(III)) | Pyridine-N, Pyrrole-N | Octahedral, Distorted geometries | Luminescence, Magnetic properties |
Metal complexes derived from ligands containing pyridine and pyrrole moieties have been explored for their catalytic activity in various organic transformations. The electronic environment around the metal center, which is crucial for catalysis, can be modulated by the ligand.
While specific catalytic applications of complexes of this compound have not been reported, related complexes have shown activity in reactions such as hydrogenation and cross-coupling. For instance, palladium complexes with nitrogen-containing ligands are widely used in C-C and C-N bond-forming reactions. biointerfaceresearch.comresearchgate.net The pyrrole moiety, when part of a pincer-type ligand, can also support catalytic cycles.
The hydrogenation of nitriles and other unsaturated functional groups is another area where metal complexes of this ligand could find application. researchgate.netmdpi.commdpi.comnih.govnih.gov The ability of the ligand to stabilize different oxidation states of the metal center is a key factor in designing effective catalysts for such transformations.
Materials Science Applications
Pyrrole-containing compounds are of growing importance in materials science, particularly in the development of organic electronic materials. jmaterenvironsci.com Polypyrrole is a well-known conducting polymer, and the incorporation of functional groups can be used to tune its properties. nih.govwikipedia.orgsigmaaldrich.com
Derivatives of this compound could be explored as monomers for the synthesis of novel conducting polymers. The pyridine and nitrile functionalities could influence the polymerization process and the electronic properties of the resulting polymer, such as its conductivity and stability. mdpi.comresearchgate.net
Furthermore, organic molecules with extended π-systems and donor-acceptor character are often investigated for their use in organic light-emitting diodes (OLEDs). nih.govtcichemicals.comresearchgate.netmdpi.com The combination of the electron-rich pyrrole and electron-deficient pyridine in the title compound suggests that its derivatives could be designed to have suitable energy levels for use as hole-transporting or emissive materials in OLEDs.
Precursors for Conjugated Polymers and Organic Semiconductors
The development of new monomers is crucial for the advancement of conjugated polymers and organic semiconductors. These materials are the backbone of next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the chemical structure of the constituent polymers and small molecules.
While the specific polymerization of this compound or its incorporation into polymeric chains has not been detailed in available research, its structure possesses key features that are desirable in precursors for such materials. The presence of reactive sites on both the pyrrole and pyridine rings could potentially allow for various polymerization reactions, such as Stille, Suzuki, or direct arylation polymerization, to form π-conjugated backbones. The nitrile group could also be a site for post-polymerization modification to further tune the material's properties.
Components in Functional Organic Materials
Functional organic materials encompass a broad range of compounds designed for specific applications, often leveraging their unique electronic, optical, or magnetic properties. The strategic combination of different functional groups within a single molecule is a key strategy in the design of these materials.
Theoretically, the this compound scaffold could be incorporated into larger molecular structures to create novel functional materials. For instance, it could serve as a core unit in the synthesis of non-linear optical materials, fluorescent sensors, or as a ligand in the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. However, without specific experimental data, these potential applications remain speculative.
Emerging Research Frontiers and Future Prospects for 4 Pyridin 3 Yl 1h Pyrrole 3 Carbonitrile
Development of Highly Efficient and Selective Synthetic Routes
The synthesis of polysubstituted pyrroles is a central theme in organic chemistry, with numerous classical methods available, such as the Paal-Knorr, Hantzsch, and Knorr syntheses. mdpi.comnih.govrsc.org However, the demand for structurally precise and functionalized pyrroles like 4-(pyridin-3-yl)-1H-pyrrole-3-carbonitrile necessitates the development of more advanced, efficient, and selective synthetic strategies. Modern approaches focus on multi-component reactions (MCRs), cascade processes, and the use of novel catalytic systems to improve yields, reduce waste, and allow for greater molecular diversity from simple precursors. rsc.orgnih.govsemanticscholar.org
One promising avenue is the adaptation of one-pot, three-component reactions. For instance, a reported synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines under mild conditions with acetic acid as a catalyst. nih.gov This methodology, noted for its high atom efficiency where water is the only byproduct, could be conceptually adapted for the synthesis of the target compound. nih.gov Another highly efficient approach involves a base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl (B98337) cyanide, offering a metal-free route to pentasubstituted pyrroles. rsc.org
The table below compares potential modern synthetic strategies applicable to pyrrole-3-carbonitrile derivatives.
| Synthetic Strategy | Key Features | Potential Advantages | Representative Catalyst/Conditions |
| Multi-Component Reaction | One-pot synthesis combining three or more reactants. nih.gov | High atom economy, operational simplicity, rapid assembly of molecular complexity. nih.govnih.gov | Acetic acid in ethanol (B145695) at 70°C. nih.gov |
| Cascade Reaction | Multiple bond-forming events occur in a single synthetic operation. rsc.orgsemanticscholar.org | Increased efficiency, reduced purification steps, environmentally benign. semanticscholar.org | Base-promoted (e.g., KOH), metal-free conditions. rsc.orgresearchgate.net |
| Metal-Free Synthesis | Avoids the use of transition metal catalysts. rsc.org | Reduced cost, lower toxicity, simplified purification. rsc.org | Base-promoted cyclization. rsc.org |
Future research will likely focus on refining these methods to achieve even higher selectivity and efficiency, particularly through the development of novel organocatalysts or heterogeneous catalysts that can be easily recovered and reused.
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by enabling the rapid exploration of vast chemical spaces and the prediction of molecular properties. mdpi.comosti.govnih.gov For a scaffold like this compound, which is pertinent to the design of kinase inhibitors, these computational tools are invaluable. semanticscholar.orgresearchgate.net
ML models, particularly deep neural networks, can be trained on large datasets of known active and inactive molecules to predict the biological activity of novel compounds. mdpi.com This allows for in silico high-throughput screening, prioritizing which derivatives of the core scaffold should be synthesized and tested, thereby saving significant time and resources. nih.govnih.gov Furthermore, generative AI models can design entirely new molecules based on desired properties, such as high binding affinity for a specific protein target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govresearchgate.net
Key applications of AI/ML in the design of this compound derivatives include:
Target-Specific Design : Using structure-based design and molecular docking, AI can optimize substituents on the pyrrole-pyridine scaffold to maximize interactions with a target protein's active site, such as the ATP-binding pocket of a kinase. researchgate.netnih.govsciencepublishinggroup.com
ADME/Toxicity Prediction : ML algorithms can predict crucial pharmacokinetic and toxicity properties early in the design phase, reducing the likelihood of late-stage failures. researchgate.net
Reaction Optimization : ML can also be used to predict the outcomes of chemical reactions and optimize reaction conditions, accelerating the synthesis of designed molecules. beilstein-journals.orgrsc.orgbeilstein-journals.org
The integration of these computational approaches creates a closed-loop system where molecules are designed, synthesized, tested, and the resulting data is used to train the next generation of predictive models, progressively refining the design process. osti.gov
Exploration of Novel Chemical Reactivities and Cascade Reactions
The pyrrole-pyridine scaffold of this compound possesses multiple sites for chemical modification, offering rich opportunities for exploring novel reactivities. The electron-rich pyrrole (B145914) ring is susceptible to electrophilic substitution, while the pyridine (B92270) ring can undergo nucleophilic substitution, particularly if activated. wikipedia.orgnih.gov The nitrile group is a versatile functional handle that can be hydrolyzed, reduced, or participate in cycloaddition reactions.
Future research will likely focus on C-H bond functionalization, a powerful strategy for directly adding new substituents to the heterocyclic core without the need for pre-functionalized starting materials. rsc.org For example, directing group-assisted C-H activation on the pyrrole ring could lead to a cascade process, enabling the synthesis of complex, fused-ring systems like pyrrolizines in a single step. rsc.org
Another area of exploration is the development of novel cascade reactions that simultaneously construct and functionalize the pyrrole-pyridine framework. A base-mediated cascade synthesis of N-(2-pyridyl)pyrroles from N-propargylic β-enaminones has been reported, where both the pyrrole and pyridine rings are installed simultaneously. researchgate.net Similar strategies could be envisioned for the target compound, potentially starting from simpler acyclic precursors to build molecular complexity efficiently. semanticscholar.org
Advanced High-Throughput Screening for Chemical Transformations
High-throughput screening (HTS) is a key technology for accelerating discovery in both biology and chemistry. bmglabtech.com While traditionally used in drug discovery to screen large compound libraries for biological activity, HTS is increasingly being applied to the discovery and optimization of chemical reactions. researchgate.netnih.govnih.gov This approach is particularly valuable for a versatile scaffold like this compound, where a multitude of potential chemical transformations can be explored.
Using automated, miniaturized reaction platforms, thousands of potential reactions can be run in parallel, systematically varying catalysts, solvents, temperatures, and substrates. beilstein-journals.orgbmglabtech.com This allows for the rapid identification of optimal conditions for a desired transformation or even the discovery of entirely new reactions. researchgate.net For example, HTS could be used to screen a panel of catalysts for the selective C-H functionalization of the pyrrole ring or to find conditions for a novel cascade reaction involving the nitrile group.
The workflow for HTS in reaction optimization typically involves:
Library Design : Creating a set of experiments where parameters like catalysts, ligands, solvents, and bases are systematically varied.
Automated Execution : Using robotics to dispense reagents and run reactions in microplate format. bmglabtech.com
Rapid Analysis : Employing techniques like mass spectrometry or HPLC to quickly determine the outcome of each reaction (e.g., yield, selectivity). nih.gov
Data Analysis : Using software and ML algorithms to analyze the large dataset and identify optimal conditions or trends. beilstein-journals.org
This data-driven approach minimizes the trial-and-error often associated with reaction development, enabling a more efficient expansion of the chemical space around the core scaffold. beilstein-journals.org
Design of Smart Materials Based on the Pyrrole-Pyridine Scaffold
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, light, or redox potential. researchgate.netmdpi.comnih.gov The unique electronic properties of the pyrrole ring make it a foundational component of conducting polymers like polypyrrole. researchgate.net The incorporation of the this compound unit into a polymer backbone could lead to novel smart materials with enhanced functionality.
The pyridine moiety, with its basic nitrogen atom, can act as a pH-responsive site. At low pH, the pyridine nitrogen would be protonated, altering the polymer's charge, conformation, and solubility. This could be exploited to create pH-sensitive hydrogels for drug delivery, where the swelling and release of a therapeutic agent are triggered by the acidic environment of a tumor or inflamed tissue. mdpi.comnih.gov
Furthermore, the conjugated pyrrole system can be electrochemically active. By applying an electrical potential, the polymer can be switched between oxidized and reduced states, leading to changes in color (electrochromism), conductivity, and volume. This property is central to applications in:
Sensors : Detecting analytes through changes in the polymer's conductivity or optical properties.
Actuators : Converting electrical energy into mechanical motion. researchgate.net
Tissue Engineering : The conductive nature of polypyrrole-based scaffolds can be used to stimulate cell growth and differentiation, particularly in neural tissue engineering. mdpi.com
The combination of the pH-responsive pyridine and the redox-active pyrrole within a single monomer unit offers a pathway to multi-stimuli-responsive materials with complex, programmable behaviors.
Sustainable Chemistry Principles in the Lifecycle of the Compound
Applying the principles of green and sustainable chemistry to the entire lifecycle of this compound is crucial for minimizing its environmental impact. This extends from the choice of starting materials to the synthetic process and the final application.
Key sustainable considerations include:
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as multi-component and cascade reactions that minimize byproducts. nih.gov
Use of Renewable Feedstocks : Exploring biosynthetic routes or sourcing starting materials from renewable biomass.
Green Solvents and Catalysts : Replacing hazardous organic solvents with water or bio-based alternatives and using recyclable heterogeneous catalysts or organocatalysts instead of toxic heavy metals.
Energy Efficiency : Developing reactions that proceed under mild conditions (e.g., room temperature and atmospheric pressure), potentially using microwave or ultrasonic irradiation to reduce energy consumption.
Waste Reduction : Minimizing purification steps by designing highly selective reactions, which reduces solvent and material usage.
The table below outlines how green chemistry principles can be applied to the synthesis of pyrrole derivatives.
| Green Chemistry Principle | Application in Pyrrole Synthesis | Example |
| Atom Economy | Favoring addition and multi-component reactions. | One-pot, three-component synthesis where water is the only byproduct. nih.gov |
| Safer Solvents | Using water or solvent-free conditions. | Performing Paal-Knorr reactions without a solvent. |
| Catalysis | Employing reusable heterogeneous or non-toxic organocatalysts. | Use of recyclable catalysts like zeolites or simple organic acids. |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis. | Microwave-irradiated synthesis to reduce reaction times and energy input. |
By embedding these principles into the design and manufacturing processes, the chemical industry can produce valuable compounds like this compound in a more environmentally responsible manner.
Expanding the Chemical Space of Pyrrole-Pyridine Hybrid Compounds
The this compound scaffold serves as a starting point for generating large libraries of diverse molecules. Expanding the chemical space around this core structure is essential for discovering new compounds with improved biological activity, selectivity, or material properties. thermofisher.comnih.gov
Divergent synthesis strategies allow for the creation of numerous analogs from a common intermediate. Key points of diversification on the scaffold include:
N-Substitution of the Pyrrole Ring : The N-H group can be readily alkylated or arylated to introduce a wide variety of substituents, which can modulate steric and electronic properties and explore new binding interactions.
Functionalization of the Pyrrole Ring : Electrophilic substitution or C-H activation can be used to install additional groups at the C2 and C5 positions of the pyrrole. wikipedia.orgrsc.org
Modification of the Pyridine Ring : The pyridine ring can be functionalized through various organic reactions, or different isomers (e.g., pyridin-2-yl, pyridin-4-yl) can be used in the initial synthesis.
Transformation of the Nitrile Group : The cyano group can be converted into other functional groups such as amides, carboxylic acids, or tetrazoles, each offering different chemical properties and potential biological interactions.
By systematically exploring these modifications, researchers can generate a comprehensive structure-activity relationship (SAR) profile, guiding the optimization of lead compounds for therapeutic applications or the fine-tuning of properties for materials science. nih.gov This expansion of chemical space is critical for translating the potential of the pyrrole-pyridine scaffold into practical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalized pyrrole intermediates. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can be modified using reagents with active methylene groups (e.g., donating/withdrawing substituents) to introduce pyridine fragments, yielding compounds like this compound. Reaction conditions (temperature, solvent choice) must be carefully optimized to avoid side products . Advanced purification techniques, such as column chromatography, are often required to isolate the target compound .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the presence of pyridine and pyrrole rings via proton and carbon shifts.
- X-ray Crystallography : Provides precise bond lengths and angles (e.g., monoclinic crystal system with space group, ) .
- FT-IR : Identifies nitrile () and aromatic stretching vibrations .
Q. How is purity assessed during synthesis?
- Methodological Answer : Purity is validated via HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase). Melting point analysis and elemental composition (CHN analysis) are also standard. Impurities from incomplete reactions (e.g., unreacted pyridine fragments) are monitored using TLC with silica gel plates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of nitrile groups.
- Catalyst Use : Sodium methoxide or piperidine derivatives improve cyclization efficiency .
- Temperature Control : Maintaining prevents decomposition of thermally sensitive intermediates .
- Data Insight : Substituting electron-withdrawing groups on the pyridine ring (e.g., -Cl) increases reaction rates by 15-20% compared to electron-donating groups (-OCH) .
Q. How do crystallographic data resolve contradictions in substituent effects?
- Methodological Answer : X-ray data reveal that steric hindrance from substituents (e.g., 2,3-dimethoxyphenyl) distorts the pyrrole ring, altering dipole moments and reactivity. For example:
| Substituent Position | Bond Length (Å) | Angle (°) |
|---|---|---|
| Pyridine C-N | 1.337 | 120.1 |
| Pyrrole C-C | 1.418 | 106.9 |
- These structural insights explain conflicting reports on bioactivity, where bulkier groups reduce solubility but enhance binding affinity .
Q. What strategies address discrepancies in biological activity across analogs?
- Methodological Answer :
- SAR Studies : Compare analogs like 4-(thiophen-2-yl) and 4-(2,6-dichlorophenyl) derivatives. Thiophene analogs show higher antimicrobial activity () due to sulfur’s electronegativity, whereas dichlorophenyl analogs exhibit stronger kinase inhibition () .
- Computational Modeling : DFT calculations predict charge distribution differences, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
